Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether
Overview
Description
Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. It is a solution of cyclohex-2-en-1-ylzinc bromide in diethyl ether, which serves as a solvent. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-2-en-1-ylzinc bromide can be synthesized through the reaction of cyclohex-2-en-1-yl bromide with zinc in the presence of a suitable solvent like diethyl ether. The reaction typically involves the following steps:
- Dissolution of zinc powder in diethyl ether.
- Addition of cyclohex-2-en-1-yl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of cyclohex-2-en-1-ylzinc bromide follows similar principles but on a larger scale. The process involves:
- Using high-purity zinc and cyclohex-2-en-1-yl bromide.
- Employing automated reactors to control reaction conditions precisely.
- Ensuring the purity of the final product through distillation or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-ylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the cyclohex-2-en-1-yl group to other metals.
Coupling Reactions: Participates in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Diethyl ether, tetrahydrofuran (THF), and other non-polar solvents.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Alkanes and Alkenes: From coupling reactions with alkyl halides.
Organometallic Compounds: From transmetalation reactions.
Scientific Research Applications
Cyclohex-2-en-1-ylzinc bromide has numerous applications in scientific research:
Organic Synthesis: Used to construct complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a reagent in catalytic processes to improve reaction efficiency.
Mechanism of Action
The mechanism by which cyclohex-2-en-1-ylzinc bromide exerts its effects involves the transfer of the cyclohex-2-en-1-yl group to an electrophile. This process typically follows these steps:
Coordination: The zinc atom coordinates with the electrophile.
Transfer: The cyclohex-2-en-1-yl group is transferred to the electrophile.
Formation: A new carbon-carbon bond is formed, resulting in the desired product.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylzinc bromide: Similar structure but lacks the double bond.
Phenylzinc bromide: Contains a phenyl group instead of a cyclohex-2-en-1-yl group.
Allylzinc bromide: Contains an allyl group, offering different reactivity.
Uniqueness
Cyclohex-2-en-1-ylzinc bromide is unique due to the presence of the double bond in the cyclohexene ring, which imparts distinct reactivity compared to its saturated or aromatic counterparts. This makes it particularly useful in reactions requiring the formation of new carbon-carbon bonds with specific stereochemistry.
Properties
IUPAC Name |
bromozinc(1+);cyclohexene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9.BrH.Zn/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAGJBARLWDNJM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C=CC1.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.